3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
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Overview
Description
3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, thiadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of acetylacetone with hydrazine.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters.
Coupling of Rings: The final step involves coupling the pyrazole, triazole, and pyridine rings under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with different chemical properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a similar triazole-thiadiazole core.
Uniqueness
3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique due to its complex structure, which combines multiple heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N7S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N7S/c1-4-21-10(3)12(9(2)19-21)14-20-22-13(17-18-15(22)23-14)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
BDFWVJYAYVRAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C |
Origin of Product |
United States |
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